3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione
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Overview
Description
3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione, also known as BMMD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMMD is a derivative of thalidomide, a drug that was initially developed as a sedative but was later found to have teratogenic effects. However, BMMD has been found to have promising anti-inflammatory, anti-tumor, and immunomodulatory properties.
Mechanism of Action
The exact mechanism of action of 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines and to activate the immune system. Additionally, 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of the immune response. Additionally, 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has several advantages for use in laboratory experiments, including its stability and ease of synthesis. Additionally, 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been extensively studied, and its properties are well-characterized. However, one limitation of 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione. One area of interest is the development of 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione and to identify its molecular targets. Finally, there is potential for the use of 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione in combination with other therapeutic agents for the treatment of various diseases.
Synthesis Methods
3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of thalidomide with benzylamine and 4-methoxybenzaldehyde. The resulting compound is then subjected to further reactions to yield 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione. The synthesis of 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been optimized over the years, and various methods have been developed to improve the yield and purity of the compound.
Scientific Research Applications
3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Studies have shown that 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, 3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione has been found to have anti-inflammatory effects and can modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.
properties
IUPAC Name |
(5Z)-3-(benzyliminomethyl)-4-hydroxy-5-[(4-methoxyphenyl)methylidene]pyrrol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-16-9-7-14(8-10-16)11-18-19(23)17(20(24)22-18)13-21-12-15-5-3-2-4-6-15/h2-11,13,23H,12H2,1H3,(H,22,24)/b18-11-,21-13? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDAMHVTJOFDBP-IRJYPFFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=C(C(=O)N2)C=NCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=C(C(=O)N2)C=NCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione |
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